2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide
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Overview
Description
2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Methylbenzoyl Group: This step involves the acylation of the piperazine ring using 4-methylbenzoyl chloride under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target receptor.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}propanamide
- 2,2-Dimethyl-N-{4-[4-(3-methylbenzoyl)piperazin-1-YL]phenyl}propanamide
Uniqueness
2,2-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-17-5-7-18(8-6-17)21(27)26-15-13-25(14-16-26)20-11-9-19(10-12-20)24-22(28)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,28) |
InChI Key |
FQHORWCITNIGFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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